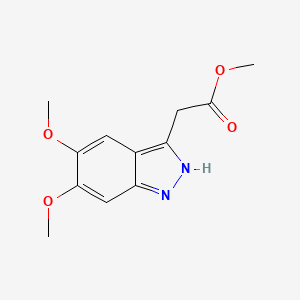

methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate

Descripción

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is a synthetic indazole derivative characterized by a 5,6-dimethoxy-substituted indazole core linked to a methyl ester group via an acetoxy bridge. Its molecular formula is C₁₂H₁₄N₂O₄ (MW: 250.25 g/mol). The 5,6-dimethoxy substituents likely enhance electron density and solubility, while the methyl ester group improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

methyl 2-(5,6-dimethoxy-2H-indazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-16-10-4-7-8(5-11(10)17-2)13-14-9(7)6-12(15)18-3/h4-5H,6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONBQIXFHUBGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1OC)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate typically involves the reaction of 5,6-dimethoxy-1H-indazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups :

The 5,6-dimethoxy groups in the target compound are electron-donating, increasing aromatic ring electron density compared to halogenated analogs like 2-(5-Chloro-1H-indazol-3-yl)acetic acid (CAS 27328-68-3) and 2-(5-Bromo-1H-indazol-3-yl)acetic acid (CAS 885271-84-1), which feature electron-withdrawing halogens. This difference may influence reactivity in electrophilic substitution or hydrogen bonding in biological targets . - Molecular Weight and Solubility: The target compound (MW 250.25 g/mol) has a higher molecular weight than non-dimethoxy analogs, such as methyl 2-(1H-indazol-3-yl)acetate (MW 190.20 g/mol, CAS 131666-74-5). The additional methoxy groups may improve aqueous solubility compared to hydrophobic halogenated analogs .

Functional Group Impact on Pharmacokinetics

- Ester vs. Carboxylic Acid :

The methyl ester group in the target compound enhances lipophilicity (predicted logP ~1.8) compared to carboxylic acid analogs like 5-Methyl-1H-indazole-3-carboxylic acid (CAS 1201-24-7), which has higher polarity (logP ~1.2). Esters are typically prodrugs, metabolized in vivo to active acids, offering controlled release and improved bioavailability .

Structural Insights from Crystallography

While structural data for the target compound are unavailable, analogs such as methyl 2-(1H-indazol-3-yl)acetate (CAS 131666-74-5) could be analyzed using programs like SHELXL for crystal structure determination, aiding in understanding conformational preferences .

Table 1: Comparison of Methyl 2-(5,6-Dimethoxy-1H-indazol-3-yl)acetate with Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group | Similarity Score |

|---|---|---|---|---|---|---|

| Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate | - | C₁₂H₁₄N₂O₄ | 250.25 | 5,6-dimethoxy | Methyl ester | - |

| Methyl 2-(1H-indazol-3-yl)acetate | 131666-74-5 | C₁₀H₁₀N₂O₂ | 190.20 | None | Methyl ester | 0.93 |

| 2-(5-Chloro-1H-indazol-3-yl)acetic acid | 27328-68-3 | C₉H₇ClN₂O₂ | 210.62 | 5-Chloro | Carboxylic acid | 0.86 |

| 2-(5-Bromo-1H-indazol-3-yl)acetic acid | 885271-84-1 | C₉H₇BrN₂O₂ | 255.07 | 5-Bromo | Carboxylic acid | 0.86 |

| 5-Methyl-1H-indazole-3-carboxylic acid | 1201-24-7 | C₉H₈N₂O₂ | 176.17 | 5-Methyl | Carboxylic acid | 0.85 |

Data derived from structural analysis and .

Actividad Biológica

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate features an indazole core substituted with methoxy groups at the 5 and 6 positions, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

The biological activity of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, which can lead to significant biological effects such as:

- Anticancer Activity : The compound demonstrates potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further antimicrobial development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate. In vitro assays have demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| HCT116 (Colorectal Cancer) | 10.5 |

These results suggest that methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate may target specific pathways involved in tumor growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses notable antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings support the potential use of this compound in treating bacterial infections.

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

In a study published by RSC Advances, methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate was tested against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, suggesting that the compound effectively induces programmed cell death in cancer cells .

Case Study 2: Antibacterial Efficacy

A separate investigation assessed the antibacterial properties of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate against common pathogens. The study found that the compound exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The researchers concluded that the indazole scaffold contributes to enhanced antimicrobial activity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.